N,N'-Dioctadecyl-3,4,9,10-perylenedicarboximide
Overview
Description
N,N’-Dioctadecyl-3,4,9,10-perylenedicarboximide, also known as PTCDI-C8, is an organic compound used as an electron-transporting (n-type) organic semiconductor . It is suitable for the fabrication of n-channel organic field-effect transistors (OFETs) .
Synthesis Analysis
The synthesis of N,N’-Dioctadecyl-3,4,9,10-perylenedicarboximide involves the formation of vertical nanostructures with a simple chemical treatment over a thermally evaporated thin film of PTCDI-C8 . These nanostructures are used as an electron-accepting material in solar cell devices .Molecular Structure Analysis
The empirical formula of N,N’-Dioctadecyl-3,4,9,10-perylenedicarboximide is C40H42N2O4 . It has a molecular weight of 614.77 . The SMILES string representation of its structure isCCCCCCCCN1C(=O)c2ccc3c4ccc5C(=O)N(CCCCCCCC)C(=O)c6ccc(c7ccc(C1=O)c2c37)c4c56
. Chemical Reactions Analysis
N,N’-Dioctadecyl-3,4,9,10-perylenedicarboximide is used in the fabrication of opto-electronic based devices such as light-emitting diodes, photovoltaic cells, and field-effect transistors . It interacts with the substrate through both perylene-core and O=C-N groups .Physical And Chemical Properties Analysis
N,N’-Dioctadecyl-3,4,9,10-perylenedicarboximide is a solid with a melting point greater than 300°C . It has a maximum absorption wavelength (λmax) of 526 nm . It exhibits n-type semiconductor properties with a mobility of 1.7 cm²/V·s .Scientific Research Applications
- Application : Researchers have fabricated n-type OFETs using DODB-PTCDI wires. These micron/nano-sized wires, grown in solvents like ethanol, methanol, and tetrahydrofuran (THF), serve as the active channel material. The aligned crystallites form wire-type structures, enabling efficient charge transport .
- Application : Organic thin film transistors (OTFTs) based on DODB-PTCDI have been developed for sensing in aqueous media. By incorporating a fluoropolymer (CYTOP) between the dielectric and the active layer, stable devices are achieved. These OTFTs can be used for label-free biosensing .
- Application : Researchers explore DODB-PTCDI as an organic semiconductor for solar cells, thin film photovoltaics, and thermoelectric generators. Its absorption and emission properties play a crucial role in energy conversion .
Organic Field-Effect Transistors (OFETs)
Sensing Applications
Photovoltaics and Solar Cells
Mechanism of Action
Target of Action
N,N’-Dioctadecyl-3,4,9,10-perylenedicarboximide (PTCDI-C8) is primarily targeted towards the development of organic electronic devices . It is used as an active layer in these devices due to its high electron affinity and good chemical stability .
Mode of Action
PTCDI-C8 interacts with its targets by forming an ultrathin film that can be used in the fabrication of organic field-effect transistors (OFETs) for nitrogen dioxide sensor-based applications . The compound’s interaction with its targets results in a reduction in photoluminescence, demonstrating that the excitons generated in the PTCDI-C8 layer are effectively dissociated at the heteromolecular interface .
Biochemical Pathways
The biochemical pathways affected by PTCDI-C8 primarily involve the generation and dissociation of excitons . The existence of excitons in each molecule at the heteromolecular interface and HOMO–LUMO level alignment at the interface play an essential role in charge dissociation .
Result of Action
The result of PTCDI-C8’s action is the effective dissociation of excitons, leading to an increase in electron mobility . This makes PTCDI-C8 a valuable component in the development of organic electronic devices .
Action Environment
The action of PTCDI-C8 can be influenced by environmental factors such as the presence of a fluoropolymer like CYTOP . The compound’s action, efficacy, and stability can also be affected by the molarity of its solutions .
Safety and Hazards
Future Directions
N,N’-Dioctadecyl-3,4,9,10-perylenedicarboximide can be used to fabricate a wide range of opto-electronic based devices such as light-emitting diodes, photovoltaic cells, and field-effect transistors . Its use in these applications suggests potential future directions in the field of organic semiconductors.
properties
IUPAC Name |
7,18-dioctadecyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H82N2O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43-61-57(63)49-39-35-45-47-37-41-51-56-52(42-38-48(54(47)56)46-36-40-50(58(61)64)55(49)53(45)46)60(66)62(59(51)65)44-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-42H,3-34,43-44H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPVDEHBIATCNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C7C6=C(C=C5)C(=O)N(C7=O)CCCCCCCCCCCCCCCCCC)C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H82N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301129430 | |
Record name | 2,9-Dioctadecylanthra[2,1,9-def:6,5,10-d'e'f′]diisoquinoline-1,3,8,10(2H,9H)-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301129430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
895.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Dioctadecyl-3,4,9,10-perylenedicarboximide | |
CAS RN |
25834-02-0 | |
Record name | 2,9-Dioctadecylanthra[2,1,9-def:6,5,10-d'e'f′]diisoquinoline-1,3,8,10(2H,9H)-tetrone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25834-02-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,9-Dioctadecylanthra[2,1,9-def:6,5,10-d'e'f′]diisoquinoline-1,3,8,10(2H,9H)-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301129430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-dioctadecyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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